Biondinin C
Overview
Description
Biondinin C is a natural product derived from the fruits of Illicium simonsii. It is a metabolite of caffeic acid and is known for its potent antibacterial activity against gram-positive bacteria. Additionally, this compound exhibits anti-inflammatory properties, likely due to its ability to inhibit the production of reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biondinin C can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve esterification reactions where caffeic acid derivatives are reacted with appropriate alcohols under acidic or basic conditions to form the ester linkage present in this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the fruits of Illicium simonsii. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Biondinin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Biondinin C has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in various chemical reactions.
Biology: Studied for its antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating bacterial infections and inflammatory conditions.
Industry: Utilized in the development of natural product-based antibacterial agents and anti-inflammatory drugs
Mechanism of Action
Biondinin C exerts its effects primarily through the inhibition of reactive oxygen species production. This inhibition reduces oxidative stress and inflammation in cells. The compound also binds to fatty acids, preventing their oxidation and reducing the formation of reactive oxygen species. Additionally, this compound increases mitochondrial membrane potential, which may play a role in its antibacterial and anti-inflammatory activities .
Comparison with Similar Compounds
- Isotschimgin
- 2-Caren-10-ol
- Isoborneol
- Borneol
- Bornyl acetate
- Borneol 7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside
- (-)-Camphor
- (+)-Camphor
- Cyclocerberidol
Comparison: Biondinin C is unique among these compounds due to its specific ester linkage derived from caffeic acid, which imparts its potent antibacterial and anti-inflammatory properties. While other similar compounds may share structural similarities, this compound’s unique combination of functional groups and its ability to inhibit reactive oxygen species production set it apart in terms of bioactivity and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCGSCBAIQIGDY-NPEXALCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=C(C=C3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55511-08-5 | |
Record name | Bornyl p-coumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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